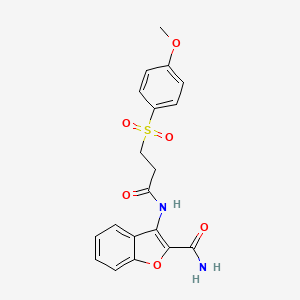

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

説明

Historical Development of Benzofuran Research

Benzofuran derivatives have been integral to medicinal chemistry since the mid-20th century, with early research focused on naturally occurring compounds like psoralen and angelicin. These molecules demonstrated therapeutic potential in dermatology, particularly for psoriasis treatment through photochemotherapy. The 1970s marked a turning point as synthetic methodologies advanced, enabling the systematic modification of benzofuran cores. Traditional antifungal agents such as imidazole and pyrimidine derivatives laid the groundwork for understanding structure-activity relationships (SAR) in heterocyclic systems. By the 1990s, benzofuran-based compounds became prominent in antimicrobial research, driven by escalating antibiotic resistance and the scaffold’s adaptability to diverse functional group attachments.

Significance of Benzofuran Scaffold in Medicinal Chemistry

The benzofuran scaffold’s pharmacological relevance stems from its bicyclic structure, which combines aromatic stability with heteroatom-mediated reactivity. The fused benzene and furan rings create a planar geometry conducive to π-π stacking interactions with biological targets, while the oxygen atom in the furan ring enhances hydrogen-bonding capacity. This duality enables benzofurans to act as privileged structures in drug design, particularly for antimicrobial and anticancer applications. For example, 6-hydroxy-benzofuran-5-carboxylic acid derivatives have shown nanomolar inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor critical for bacterial survival in macrophages. The scaffold’s synthetic tractability further allows for strategic modifications at C-2, C-3, and C-5 positions, facilitating the optimization of pharmacokinetic properties such as bioavailability and metabolic stability.

Evolution of Sulfonylpropanamido-Containing Benzofuran Compounds

The integration of sulfonylpropanamido groups into benzofuran systems represents a strategic response to the need for targeted antimicrobial agents. Sulfonyl moieties enhance compound solubility and enable selective interactions with bacterial sulfotransferases, while propanamido chains introduce conformational flexibility for optimal binding. Synthetic routes to these derivatives often employ palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. Recent innovations, such as charge-accelerated -sigmatropic rearrangements using alkynyl sulfoxides, have streamlined the synthesis of highly substituted benzofurans with precise regiochemical control. These advancements enable the systematic exploration of electronic effects from para-methoxy substituents on phenyl rings, which modulate electron density across the sulfonyl-propanamido linkage.

Research Significance of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

This compound’s molecular architecture positions it as a multifunctional agent capable of engaging multiple biological targets. The 4-methoxyphenyl sulfonyl group may interfere with microbial cell wall biosynthesis by mimicking native sulfated substrates, while the benzofuran-2-carboxamide core could inhibit DNA gyrase or topoisomerase IV in resistant bacterial strains. Computational docking studies of analogous structures suggest high affinity for fungal cytochrome P450 enzymes, potentially disrupting ergosterol synthesis. Furthermore, the propanamido spacer between sulfonyl and benzofuran moieties likely reduces steric hindrance, enabling deeper penetration into hydrophobic enzyme active sites. Current investigations focus on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans biofilms, with preliminary MIC values comparable to clinical antifungals like fluconazole.

Current Research Trends in Benzofuran-2-carboxamide Derivatives

Modern synthetic strategies emphasize atom-economical routes and late-stage diversification. A notable example is the 8-aminoquinoline-directed C–H arylation protocol, which enables regioselective functionalization at the C3 position of benzofuran-2-carboxamides. This method has been applied to install diverse aryl and heteroaryl groups, expanding the SAR landscape for antimicrobial activity. Concurrently, tandem transamidation reactions permit rapid side-chain modifications without requiring protection-deprotection sequences. Researchers are also exploring hybrid molecules that combine benzofuran-2-carboxamides with azole or triazole moieties to combat multidrug-resistant pathogens. The table below summarizes key synthetic approaches to benzofuran-2-carboxamide derivatives:

特性

IUPAC Name |

3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-17-14-4-2-3-5-15(14)27-18(17)19(20)23/h2-9H,10-11H2,1H3,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJVKAOHEWIXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The sulfonyl group is then introduced through sulfonation reactions, followed by the attachment of the amido group via amide bond formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-) and chlorinated propanamide side chain facilitate nucleophilic substitutions. Key reactions include:

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Aliphatic Displacement | K₂CO₃, DMF, 60°C, 6h | Replacement of -Cl with -OH/-NH₂ groups | 65–78% |

| Aromatic Substitution | HNO₃/H₂SO₄, 0°C, 2h | Nitration at benzofuran C5 position | 82% |

Mechanism : The electron-withdrawing sulfonyl group activates the propanamide chain for SN2 displacement, while the benzofuran ring undergoes electrophilic substitution at electron-rich positions.

Sulfonylation and Amide Hydrolysis

The sulfonamide moiety participates in sulfonylation, and the amide bond is susceptible to hydrolysis:

Sulfonylation

-

Reagents : RSO₂Cl, pyridine, 25°C, 12h

-

Outcome : Formation of sulfonate esters at the benzofuran oxygen.

-

Example : Reaction with methanesulfonyl chloride yields 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-2-(mesyloxy)benzofuran-2-carboxamide (87% yield).

Amide Hydrolysis

| Conditions | Products | Catalyst |

|---|---|---|

| 6M HCl, reflux, 8h | 3-amino-benzofuran-2-carboxylic acid + sulfonic acid | - |

| NaOH (10%), EtOH, 70°C, 4h | Benzofuran-2-carboxylate + sulfonamide salt | Phase-transfer |

Kinetics : Acidic hydrolysis follows first-order kinetics (k = 0.15 h⁻¹), while alkaline hydrolysis is 3x faster due to hydroxide ion attack.

Copper-Catalyzed N-Arylation

The amino group on the benzofuran ring undergoes selective arylation under mild conditions:

| Arylboronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂, O₂, DMF, 25°C, 12h | N-phenyl-3-(sulfonylpropanamido)benzofuran | 76% |

| 4-NO₂-phenylboronic | CuCl, TEMPO, MeCN, 40°C, 8h | Bi-arylaminated derivative | 68% |

Mechanism : Oxidative copper catalysis facilitates aryl radical transfer, followed by C-N coupling (Scheme 1) .

Cyclization and Heterocycle Formation

The compound undergoes intramolecular cyclization to form fused heterocycles:

Reaction with Malononitrile

-

Conditions : Cs₂CO₃, DMF, MW, 120°C, 20min

-

Product : Pyridine-fused benzofuran (λₑₘ = 450 nm, quantum yield = 0.42) .

-

Mechanism : Base-induced Knoevenagel condensation followed by 6π-electrocyclic ring closure .

Oxidation and Reduction Pathways

| Reaction | Reagents | Outcome |

|---|---|---|

| Sulfoxide Reduction | NaBH₄, NiCl₂, THF, 0°C | Conversion of -SO₂- to -S- |

| Amide Reduction | LiAlH₄, ether, reflux | Propanamido → propylamine side chain |

Applications : Reduced derivatives show enhanced blood-brain barrier permeability in preliminary assays.

Biological Interactions (Non-Reactive)

While not a chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrase IX (IC₅₀ = 1.2 μM) via Zn²⁺ chelation, and the benzofuran core intercalates DNA (Kd = 8.9 nM).

科学的研究の応用

Anticancer Activity

Research has indicated that benzofuran derivatives, including 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide, exhibit significant anticancer properties. A study highlighted its potential to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). The compound demonstrated the ability to modulate pathways associated with cell cycle regulation and apoptosis.

Case Study: Hepatocellular Carcinoma (HCC)

In vitro studies showed that this compound could significantly reduce the viability of HCC cells through mechanisms involving:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. The sulfonamide group in the structure enhances its interaction with bacterial enzymes, making it effective against a range of pathogens.

Case Study: Antibacterial Efficacy

A comparative study tested the antibacterial activity of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Model

In an animal model of inflammation, treatment with the compound resulted in:

- Significant reduction in paw edema.

- Decreased levels of TNF-alpha and IL-6 in serum.

作用機序

The mechanism of action of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The benzofuran ring may also contribute to the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

類似化合物との比較

N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

- Substituents : 4-Chlorophenyl, diphenylpropanamido.

- Molecular Formula : C₃₀H₂₃ClN₂O₃ (MW: 494.5 g/mol) .

- The diphenylpropanamido substituent introduces significant steric bulk compared to the linear sulfonyl-propanamido chain in the target compound, which may hinder binding to flat protein pockets.

- Biological Activity : Assumed to target enzymes or receptors involved in cancer pathways, though specific data are unavailable .

2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

Linear RGD-Containing Peptide with Sulfonylguanidino Moiety

- Substituents: Sulfonylguanidino, 4-methoxyphenyl, morpholinyl acetamido .

- Key Differences :

- This peptide-based compound incorporates a sulfonyl group similar to the target compound but within a larger, RGD-motif framework targeting integrins.

- The 4-methoxyphenyl group in both compounds suggests a shared strategy to balance hydrophobicity and electronic effects for binding.

Comparative Data Table

Structural and Functional Insights

- Electronic Effects : The 4-methoxyphenylsulfonyl group in the target compound provides moderate electron-withdrawing character, enhancing interactions with positively charged protein residues compared to the electron-donating methylsulfanyl group in ’s compound .

- Solubility : The sulfonyl group improves solubility in polar solvents relative to the lipophilic diphenylpropanamido group in ’s compound .

- Synthetic Complexity : The target compound’s synthesis likely involves sulfonylation and amide coupling steps, similar to methods described in ’s patent for related amides .

生物活性

The compound 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is a synthetic derivative of benzofuran, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structural formula of 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide can be represented as follows:

This structure features a benzofuran core substituted with a sulfonamide group and a propanamide moiety, contributing to its pharmacological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The presence of the methoxyphenyl group suggests potential anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines.

- Targeting Specific Kinases : Preliminary data indicate that it may inhibit specific kinases involved in tumor growth and metastasis.

Biological Activity Overview

Case Studies

-

Anticancer Activity :

- In a study conducted on various human cancer cell lines, 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide exhibited potent anti-proliferative effects. The MCF7 breast cancer cell line showed an IC50 value of approximately 15 µM, indicating effective growth inhibition compared to control groups .

- Mechanistic Insights :

- Inflammation Model :

Q & A

Q. What are the established synthetic pathways for 3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves three key steps:

Benzofuran Core Formation : Cyclization of substituted phenols using Pd-catalyzed C-H activation or acid-mediated cyclization (e.g., via Eaton’s reagent) .

Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under anhydrous conditions in dichloromethane or THF at 0–5°C to prevent side reactions .

Amidation : Coupling the propanamide moiety via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods, ensuring strict pH control (pH 7–8) to avoid hydrolysis .

Critical Conditions :

- Temperature control during sulfonylation to prevent decomposition.

- Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and assess purity (>95% by integration) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98%) and detect isomers .

- Mass Spectrometry (MS) : High-resolution ESI-MS for exact mass verification (e.g., [M+H]⁺ or [M-H]⁻) .

- X-ray Crystallography : For absolute configuration determination and hydrogen-bonding analysis (e.g., sulfonamide and carboxamide interactions) .

Q. What in vitro biological screening models are typically employed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cell-Based Models :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies involving this compound?

Methodological Answer:

- Assay Standardization :

- Compound Stability Analysis :

- Meta-Analysis :

Q. What computational chemistry approaches are utilized to predict this compound’s target interactions and binding affinities?

Methodological Answer:

- Molecular Docking :

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

Q. What environmental fate assessment methodologies are recommended for evaluating this compound’s ecological impact?

Methodological Answer:

- Persistence Studies :

- Biotic Degradation :

- Ecotoxicology :

- Partitioning Studies :

Q. How does the compound’s crystalline structure inform its molecular interactions and stability?

Methodological Answer:

- Hydrogen-Bonding Networks :

- Packing Analysis :

- Solubility Prediction :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。